molecular formula C12H18N2O2 B13219258 Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13219258
M. Wt: 222.28 g/mol
InChI Key: ZZHHEVWXUIYMBT-UHFFFAOYSA-N
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Description

Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core with a methyl ester group at the 3-position and an isopropyl group at the 2-position. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by esterification. The reaction conditions often include the use of acid catalysts and solvents such as ethanol or methanol. The reaction mixture is heated to promote cyclization and formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which are critical for the efficient synthesis of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(propan-2-yl)-imidazo[1,2-a]pyridine-3-carboxylate
  • Ethyl 2-(propan-2-yl)-imidazo[1,2-a]pyridine-3-carboxylate
  • Methyl 2-(methyl)-imidazo[1,2-a]pyridine-3-carboxylate

Uniqueness

Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 2-position and the methyl ester group at the 3-position enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-8(2)10-11(12(15)16-3)14-7-5-4-6-9(14)13-10/h8H,4-7H2,1-3H3

InChI Key

ZZHHEVWXUIYMBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2CCCCC2=N1)C(=O)OC

Origin of Product

United States

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